molecular formula C15H9FO2 B074384 6-Fluoroflavone CAS No. 1218-82-2

6-Fluoroflavone

Cat. No. B074384
CAS RN: 1218-82-2
M. Wt: 240.23 g/mol
InChI Key: OUYOSBQKQPUNJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoro-substituted flavones, including 6-fluoroflavone, has been developed through various methods. One efficient approach involves the one-pot synthesis of 3-fluoroflavones using 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature, followed by cyclization and dehydration processes (Wang et al., 2018). This method is noted for its simplicity, efficiency, and the ability to produce various fluoro-substituted flavones under mild conditions.

Molecular Structure Analysis

The molecular structure of 6-fluoroflavone is characterized by the presence of a fluorine atom attached to the flavone core. This modification is believed to influence the electronic distribution and chemical reactivity of the molecule, potentially affecting its pharmacological properties. Structural studies, including X-ray crystallography, have been employed to elucidate the precise arrangement of atoms within these molecules, providing insights into their interaction mechanisms at the molecular level.

Chemical Reactions and Properties

Fluoro-substituted flavones, including 6-fluoroflavone, undergo various chemical reactions that are essential for their biological activities. These compounds have been synthesized and tested for their antitumor and antiviral activities, showing promising results in some cases. The introduction of the fluorine atom is thought to enhance these activities by modulating the electronic properties of the flavone core (Conti et al., 2005).

Scientific Research Applications

  • 6-Fluoroflavone, as a flavone derivative, has been studied for its modulatory effects on GABA(A) receptors. These receptors are crucial in the central nervous system, and flavones like 6-Fluoroflavone can influence their activity, thereby affecting neural functions (Ren et al., 2011).

  • Another study on 6-Hydroxyflavone, a compound structurally related to 6-Fluoroflavone, shows its anxiolytic effects, highlighting the potential of flavones in treating anxiety-like disorders (Ren et al., 2010).

  • Fluoro-substituted flavones, including 6-Fluoroflavone, have been synthesized and evaluated for their antiviral properties, especially against rhinoviruses. The introduction of fluorine atoms seems to influence their activity against specific viral serotypes (Conti et al., 2005).

  • The effects of 6-Hydroxyflavone on osteoblast differentiation suggest that such compounds may have therapeutic potential in bone-related conditions like osteoporosis (Lai et al., 2014).

  • Fluoro-substituted flavones have been synthesized as potential antitumor agents, demonstrating their application in cancer research. Some compounds showed significant in vitro activity against various cancer cell lines (Vasselin et al., 2006).

  • Substituted flavones, including fluoro derivatives, have been studied for their gastroprotective properties. These compounds showed potential in protecting against gastric damage while having minimal effects on drug-metabolizing enzymes (Ares et al., 1995).

  • The binding of 6-Hydroxyflavone with bovine hemoglobin was explored through multi-spectroscopic and molecular docking analyses, indicating the interaction of flavonoids with biological macromolecules and their potential biomedical applications (Das et al., 2018).

Safety And Hazards

6-Fluoroflavone can cause serious eye irritation. It is also toxic to aquatic life with long-lasting effects . Therefore, it is advised to handle it with care, avoid release to the environment, and wear eye protection/face protection .

properties

IUPAC Name

6-fluoro-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYOSBQKQPUNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294001
Record name 6-Fluoroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroflavone

CAS RN

1218-82-2
Record name 1218-82-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
L Ren, WM Chan, F Wang, Z Xu, C Zhao… - European journal of …, 2011 - Elsevier
… Among the three 6-haloflavones, the 6-fluoroflavone did not … In view of the facts that 2′-hydroxyflavone, 6-fluoroflavone … mainly neutralizing modulator activities of 6-fluoroflavone and 6-…
Number of citations: 9 www.sciencedirect.com
A Oztekin, K Karagoz, S Adem… - Journal of Biomolecular …, 2022 - Taylor & Francis
… Inhibition effects of 7-hydroxy-4′-nitroisoflavone, myricetin, formononetin, 3-methylflavone-8-carboxylic acid, 6-fluoroflavone and caffeic acid at concentrations ranging from 10 µM to 1 …
Number of citations: 4 www.tandfonline.com
A ÖZTEKİN - Turkish journal of science, 2019 - dergipark.org.tr
… 6Fluoroflavone was the most effective inhibitor with Ki value of 0.023 μM. … When the molecules and inhibition values are examined, the most effective inhibitor is 6Fluoroflavone (d). The …
Number of citations: 4 dergipark.org.tr
M Aksoy, A Öztekin - Journal of Food Biochemistry, 2021 - Wiley Online Library
… In accordance with this reason, no inhibition effect was observed for 6-fluoroflavone lacking of any -OH group in our report. Another molecule that does not show an inhibitory effect was …
Number of citations: 4 onlinelibrary.wiley.com
V Comakli, S Adem, A Oztekin… - Archives of Physiology …, 2022 - Taylor & Francis
… In this study, the inhibition effects of certain compounds such as 6-hydroxyflavone, syringic acid, 6-fluoroflavone, diosmetin, 7-hydroxy-4′-nitroisoflavone and myricetin on rAR enzyme …
Number of citations: 11 www.tandfonline.com
L Ren - 2011 - repository.ust.hk
… Structure analogues, each varying only at position 6, were compared, including 6-fluoroflavone, 6-chloroflavone, 6-bromoflavone, and 2’-hydroxyflavone analyzed in the present study, …
Number of citations: 1 repository.ust.hk
LM Meshcheryakova, TS Tsikalova, ÉK Orlova… - Pharmaceutical …, 1976 - Springer
… salts of the oximes of unsubstituted flavone, 6-fluoroflavone (XVI), and 6-chioroflavone (XVII… described in [4] by the interaction of 4-thio-6-fluoroflavone (XVII) and 4-thio-6-chloroflavone (…
Number of citations: 3 link.springer.com
C Conti, P Mastromarino, P Goldoni… - Antiviral Chemistry …, 2005 - journals.sagepub.com
… 6-fluoroflavones ([6], [8] and [10]), the 3-unsubstituted 6-fluoroflavone [10] was inactive against serotype 1B and poorly active against HRV14, while the substitution with a 3-hydroxy or a …
Number of citations: 48 journals.sagepub.com
PR Duchowicz, MG Vitale, EA Castro, JC Autino… - European journal of …, 2008 - Elsevier
Experimentally assigned values to binding affinity constants of flavonoid ligands towards the benzodiazepine site of the GABA(A) receptor complex were compiled from several …
Number of citations: 40 www.sciencedirect.com
M Cárdenas, M Marder, VC Blank, LP Roguin - Bioorganic & medicinal …, 2006 - Elsevier
The effect of various natural flavonoids, cinnamic acid derivatives, and a series of synthetic flavones on cell proliferation was evaluated in vitro in a panel of established human and …
Number of citations: 329 www.sciencedirect.com

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